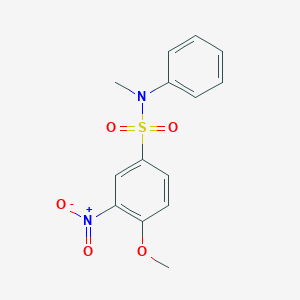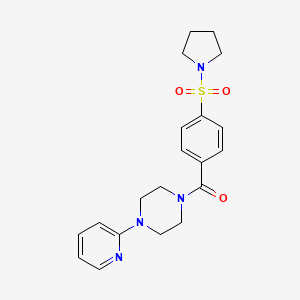
1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is a heterocyclic compound that incorporates a benzothiazole moiety and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with an aromatic aldehyde under acidic conditions to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with a suitable anhydride or acid chloride to form the pyrrolidine-2,5-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the pyrrolidine-2,5-dione structure.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cell membrane integrity . In anti-cancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the pyrrolidine-2,5-dione moiety.
2-Arylbenzothiazoles: Compounds with similar benzothiazole rings but different substituents.
6-Fluorobenzo[d]thiazole amides: Compounds with fluorine substitution on the benzothiazole ring.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is unique due to its combination of the benzothiazole and pyrrolidine-2,5-dione structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-10-12(11-6-2-1-3-7-11)16(21)19(15)17-18-13-8-4-5-9-14(13)22-17/h1-9,12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDUGOZAFQGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(2-furyl)-N-[(3-methyl-2-thienyl)methyl]-N-(pyridin-2-ylmethyl)prop-2-en-1-amine](/img/structure/B4086223.png)
![N-[1-(1-adamantyl)ethyl]-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarbothioamide](/img/structure/B4086230.png)

![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4086255.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;dihydrochloride](/img/structure/B4086260.png)

![methyl 3-{[(1-adamantylamino)carbonyl]amino}-4-chlorobenzoate](/img/structure/B4086275.png)
![N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4086279.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4086288.png)
![2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B4086296.png)
![7-(DIFLUOROMETHYL)-N~3~-[4-(MORPHOLINOCARBONYL)PHENYL]-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4086298.png)
![4,6-DIMETHYL-2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE](/img/structure/B4086305.png)


